molecular formula C20H21N3O4 B5618897 4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine

4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine

Cat. No. B5618897
M. Wt: 367.4 g/mol
InChI Key: SEJMHKXVVUFVHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from basic structures to the final complex molecule. For instance, the synthesis of morpholinomethyl derivatives involves the preparation of intermediate compounds followed by reactions like cyclization and condensation, as demonstrated by Banu et al. (2013) in their study on the synthesis and crystal structure analysis of related compounds (Banu et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like X-ray crystallography, NMR, and IR spectroscopy. For example, detailed structural analysis through X-ray crystallography was conducted by Kumarasinghe et al. (2009) on a similar compound, providing insights into its molecular conformation and intermolecular interactions (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Compounds like "4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine" might undergo various chemical reactions, including cycloadditions and condensations, to form more complex structures or to modify their functional groups. For example, Kuticheva et al. (2015) explored the synthesis and reactions of derivatives involving similar structural motifs, demonstrating the stability and reactivity of the furylthiadiazole fragment in these compounds (Kuticheva et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be analyzed through various experimental techniques. The solubility and melting point are often determined experimentally, while the crystalline structure can be elucidated using X-ray crystallography, as seen in the work by Yusof and Yamin (2005) on a related morpholine derivative (Yusof & Yamin, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of such compounds in various environments. Studies like those by Hassan et al. (2014), which investigated benzofuran-morpholinomethyl-pyrazoline hybrids, provide insights into the reactivity and potential biological activities of similar compounds (Hassan et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. If it shows promising activity in biological systems, it could be further studied for potential use in fields like medicine or pharmacology .

properties

IUPAC Name

[5-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-17-4-2-15(3-5-17)13-23-14-16(12-21-23)18-6-7-19(27-18)20(24)22-8-10-26-11-9-22/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJMHKXVVUFVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(O3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine

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